

A Technical Guide to m-PEG12-amine for Research Applications

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Compound of Interest		
Compound Name:	m-PEG12-amine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-amine with 12 ethylene glycol units (**m-PEG12-amine**), a critical reagent in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the key commercial suppliers, technical specifications, and detailed experimental protocols for its application in research settings.

Overview of m-PEG12-amine

m-PEG12-amine is a monodisperse polyethylene glycol (PEG) linker featuring a terminal methoxy group and a terminal primary amine. The methoxy group renders the PEG terminus inert, preventing non-specific interactions, while the primary amine provides a reactive handle for covalent conjugation to various functional groups. The hydrophilic 12-unit PEG chain enhances the solubility and bioavailability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles.[1] Its defined length and molecular weight ensure batch-to-batch consistency, a critical requirement for therapeutic development.

Commercial Suppliers and Product Specifications

A variety of life science suppliers offer **m-PEG12-amine** for research purposes. The following tables summarize the product specifications from several prominent vendors to facilitate easy comparison.



Table 1: General Product Information

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
BroadPharm	BP-21112	1977493-48-3	C25H53NO12	559.7
ChemScene	CS-0114743	1977493-48-3	C25H53NO12	559.69
Selleck Chemicals	S0603	1977493-48-3	C25H53NO12	559.69
JenKem Technology	Custom Synthesis	N/A	C25H53NO12	~560
Immunomart	HY-140227	1977493-48-3	C25H53NO12	559.69

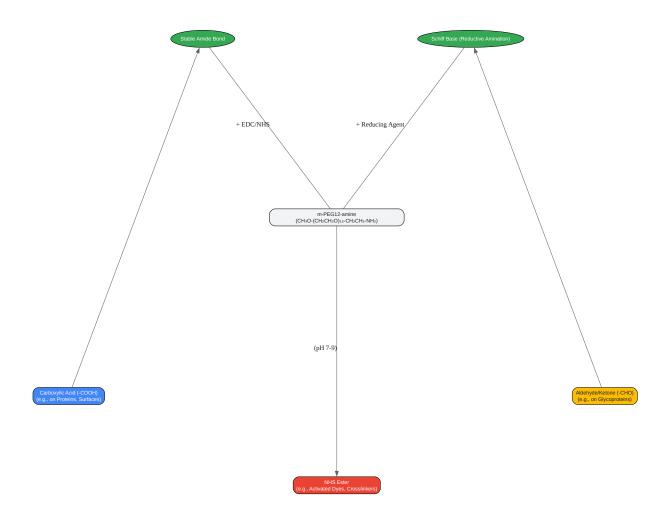
Table 2: Technical Specifications

Supplier	Purity	Solubility	Storage Conditions
BroadPharm	≥98%	Water, DMSO, DCM, DMF	-20°C
ChemScene	≥98%	Not specified	-20°C, protect from light, stored under nitrogen
Selleck Chemicals	98.4%	DMSO	2 years at -20°C (liquid)
JenKem Technology	≥95% (for similar products)	Not specified	-20°C
Immunomart	≥98.0%	DMSO: 100 mg/mL (ultrasonic)	-20°C (Powder, protect from light, stored under nitrogen)

Core Applications and Reactivity



The primary amine group of **m-PEG12-amine** is a versatile nucleophile, enabling its conjugation to a variety of electrophilic functional groups. This reactivity is the foundation of its utility in modifying proteins, peptides, small molecules, and surfaces.



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Caption: Chemical reactivity of the **m-PEG12-amine** terminal group.

Experimental Protocols

The following protocols are generalized methodologies for common applications of **m-PEG12-amine**. Optimization of molar ratios, reaction times, and purification methods is recommended for specific applications.

Protocol 1: Conjugation of m-PEG12-amine to a Carboxylic Acid-Containing Molecule (e.g., Protein)



This protocol describes the formation of a stable amide bond between the primary amine of **m-PEG12-amine** and a carboxyl group on a target molecule using carbodiimide chemistry.

Materials:

- m-PEG12-amine
- Carboxylic acid-containing molecule (e.g., protein, nanoparticle)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

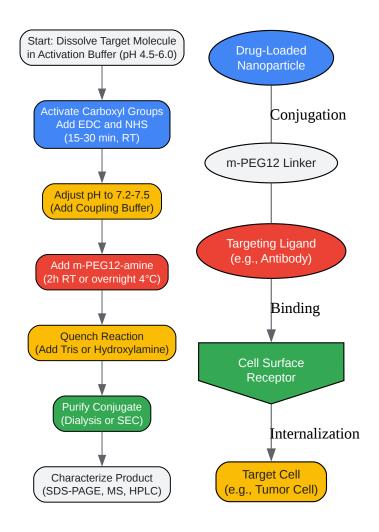
Procedure:

- Preparation of Reagents:
 - Equilibrate EDC and NHS to room temperature before opening.
 - Prepare a stock solution of m-PEG12-amine in DMF or DMSO.
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
- Activation of Carboxylic Acids:
 - Add EDC (typically a 10-fold molar excess over carboxyl groups) and NHS (a 5-fold molar excess) to the dissolved target molecule.



- Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.
- Conjugation Reaction:
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Immediately add the desired molar excess of the m-PEG12-amine stock solution to the activated molecule solution.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Quench any unreacted NHS esters by adding Quenching Buffer and incubating for 15 minutes.
 - Remove unreacted m-PEG12-amine and byproducts by dialysis against PBS or through size-exclusion chromatography.
- Characterization:
 - Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, which will show a molecular weight shift), mass spectrometry, or HPLC.





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References

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